![molecular formula C17H23Cl3N2O2 B2496443 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide CAS No. 302934-66-3](/img/structure/B2496443.png)
4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide involves strategic chemical reactions, highlighting the importance of specific functional groups in drug design and antiproliferative activity. For example, benzamides with morpholino groups, such as m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, have been synthesized and evaluated for their antiproliferative activities, demonstrating significant biological potential (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide, such as N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, reveals intricate details about their conformation and hydrogen bonding, which are crucial for their chemical behavior and interactions (Gholivand et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives with specific substituents, such as morpholino groups, indicate their reactivity and potential for forming novel compounds. For instance, novel benzamides synthesized for gastrokinetic activity suggest the versatility of benzamide derivatives in chemical synthesis and their application in medicinal chemistry (Kato et al., 1991).
Physical Properties Analysis
The physical properties of polyamides derived from tert-butylcatechol, for example, shed light on the solubility, thermal stability, and material characteristics that might parallel the properties of 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide, highlighting the significance of the tert-butyl group in enhancing material properties (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, particularly those involving morpholino and tert-butyl groups, such as their reactivity, interaction with biological targets, and role in synthesizing novel compounds with significant bioactivity, are highlighted in various studies. For instance, the synthesis and biological activity of specific benzamide derivatives indicate their potential in drug development and chemical research (Ji et al., 2018).
Scientific Research Applications
Synthesis and Polymer Applications
Compounds with structural elements related to 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide have been explored for their utility in synthesizing polymers with desirable properties. For instance, the synthesis of polyamides using components structurally similar to 4-tert-butylcatechol demonstrates the application of these compounds in creating materials with high thermal stability and solubility in polar solvents, showcasing their potential in materials science and engineering applications (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, compounds bearing resemblance or functional groups related to 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide have been utilized in the design and synthesis of drugs targeting various biological pathways. Notable examples include the development of selective norepinephrine inhibitors, which could potentially offer therapeutic benefits in treating pain and other conditions (D. O'Neill et al., 2011). Additionally, the synthesis of cis-3,5-disubstituted morpholine derivatives illustrates the adaptability of similar compounds in generating biologically active molecules with potential pharmaceutical applications (M. D’hooghe et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl3N2O2/c1-16(2,3)13-6-4-12(5-7-13)14(23)21-15(17(18,19)20)22-8-10-24-11-9-22/h4-7,15H,8-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGLZNCFRUEMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide |
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